molecular formula C13H13N3O4S B2958070 methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 496776-13-7

methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2958070
CAS RN: 496776-13-7
M. Wt: 307.32
InChI Key: HJMUJIKBSNQJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products . The molecule also contains a 1,2,4-triazol-3-yl group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The process involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the reaction mixture was filtered and the filtrate was concentrated under vacuum to remove the solvent. The residue was then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by elemental analysis and various spectroscopic techniques . Thermal decomposition behavior has also been studied by thermogravimetric analysis .

Scientific Research Applications

Anticancer Agent Development

The benzo[d][1,3]dioxol-5-yl group, a component of SMR000122443, has been utilized in the design and synthesis of compounds with significant anticancer activity. These compounds have been evaluated against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The structure–activity relationship studies of these molecules have led to the identification of analogs with potent inhibitory concentrations, indicating the potential of SMR000122443 as a template for developing new anticancer agents .

Organoselenium Compound Synthesis

SMR000122443’s structural motif is integral to the synthesis of novel organoselenium compounds. These compounds have been characterized by various spectroscopic techniques and have shown potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis. The benzo[d][1,3]dioxol-5-yl group’s presence in compounds is associated with pharmaceutical and biological applications, including antitumor and antimicrobial activities .

Antitumor Activity Screening

Compounds containing the benzo[d][1,3]dioxol-5-yl group have been synthesized and tested for their antitumor activities against cell lines such as HeLa, A549, and MCF-7. Some of these compounds have shown potent growth inhibition properties, which suggests that SMR000122443 could be used as a starting point for the development of new antitumor agents .

Heavy Metal Ion Detection

The compound has been used in the development of sensors for the detection of carcinogenic heavy metal ions like lead (Pb^2+). A sensitive and selective sensor for Pb^2+ was developed using a thin layer of a compound related to SMR000122443 on a glassy carbon electrode with a conducting polymer matrix. This application demonstrates the compound’s potential in environmental monitoring and public health safety .

Antiproliferative Activity

The benzo[d][1,3]dioxol-5-yl group in SMR000122443 has been part of compounds evaluated for their antiproliferative activity against various cancer cells. The results of these studies contribute to the understanding of the compound’s role in inhibiting cell proliferation, which is crucial for cancer treatment strategies .

Bioactive Compound Synthesis

The structural motif of SMR000122443 is found in many natural products and synthetic compounds with significant bioactivity. This includes the synthesis of compounds with inotropic and vasodilatory effects, highlighting the compound’s relevance in the development of new medications with cardiovascular applications .

Future Directions

The synthesis and evaluation of novel organoselenium compounds, including those incorporating a benzo[d][1,3]dioxole subunit, is an active area of research . These compounds have potential applications in various fields, stimulating widespread research efforts aimed at their synthesis and evaluation .

properties

IUPAC Name

methyl 2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-16-12(14-15-13(16)21-6-11(17)18-2)8-3-4-9-10(5-8)20-7-19-9/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMUJIKBSNQJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.